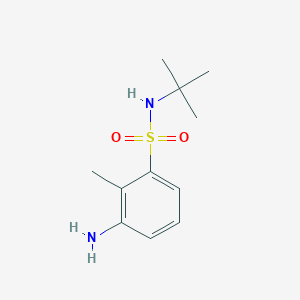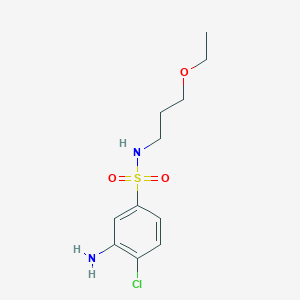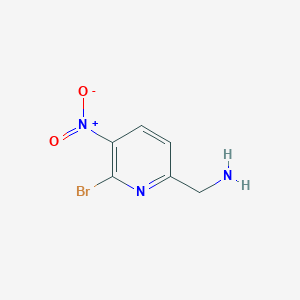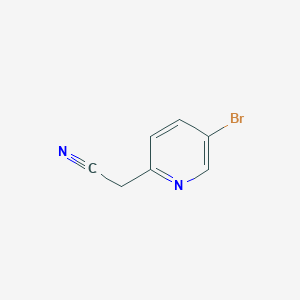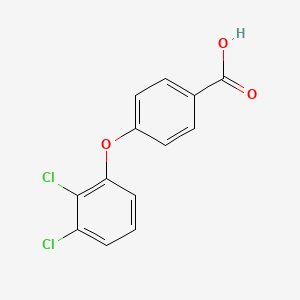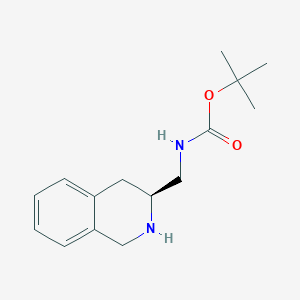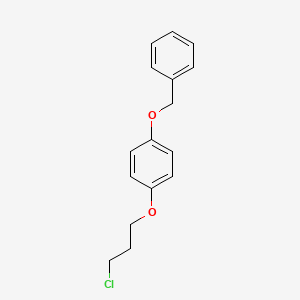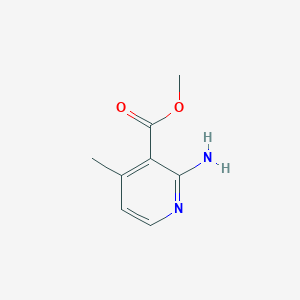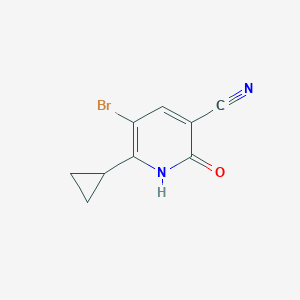
5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Übersicht
Beschreibung
“5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound with the CAS Number: 1135283-57-6 . It has a molecular weight of 239.07 and its IUPAC name is the same as the given name . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7BrN2O/c10-7-3-6 (4-11)9 (13)12-8 (7)5-1-2-5/h3,5H,1-2H2, (H,12,13) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a melting point range of 239 - 231 degrees . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions. The compound’s unique structure allows it to interact with various proteins, which can be useful for identifying protein modifications, interactions, and expression levels in different biological samples .
Drug Synthesis Intermediate
It serves as an intermediate in the synthesis of more complex chemical entities. Its bromine and nitrile groups make it a versatile precursor for constructing pharmacologically active molecules, potentially leading to new drug discoveries .
Material Science
In material science, this compound could be used to develop new organic electronic materials due to its aromatic structure and electron-withdrawing groups, which are essential for creating semiconducting properties .
Analytical Chemistry
The compound’s distinct chemical properties make it suitable for use as a standard or reference material in analytical methods such as HPLC or mass spectrometry, aiding in the quantification and detection of similar compounds .
Chemical Biology
In chemical biology, it can be used to study enzyme-substrate interactions, particularly in enzymes that process aromatic or heterocyclic substrates. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Agricultural Chemistry
The nitrile group of the compound suggests potential applications in agricultural chemistry, possibly as a precursor for the synthesis of herbicides or pesticides that target specific enzymes or pathways in pests .
Organic Synthesis Research
Researchers in organic synthesis might explore this compound for developing new synthetic routes or methodologies, leveraging its reactivity for cyclization reactions or as a building block for heterocyclic compounds .
Pharmacological Studies
Given its structural similarity to known bioactive compounds, it could be investigated for its pharmacological effects, including its potential role as an anti-inflammatory or analgesic agent, as indicated by related indole derivatives studies .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-6-cyclopropyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-6(4-11)9(13)12-8(7)5-1-2-5/h3,5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHGJKPNUCANQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C(=O)N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-cyclopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)

